molecular formula C25H17ClO6 B14991499 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

Cat. No.: B14991499
M. Wt: 448.8 g/mol
InChI Key: FOJXFMOMDPJUPE-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cycloheptafuran ring, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the benzodioxole and cycloheptafuran intermediates. The benzodioxole moiety can be synthesized through a condensation reaction of catechol with formaldehyde, followed by cyclization. The cycloheptafuran ring is formed through a series of cyclization and oxidation reactions. The final step involves the esterification of the cycloheptafuran intermediate with 3-chlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or chlorobenzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxole or chlorobenzoate derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-CHLOROBENZOATE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
  • 3-(1,3-BENZODIOXOL-5-YL)-2-PROPENAL
  • 5-(BENZO[D][1,3]DIOXOL-5-YL)HEXAHYDROFURO[3,4-C]FURAN

Uniqueness

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-CHLOROBENZOATE is unique due to its combination of a benzodioxole moiety, a cycloheptafuran ring, and a chlorobenzoate ester. This structural complexity provides it with distinct chemical and physical properties, making it a valuable compound for various applications. Its uniqueness lies in the potential for diverse chemical modifications and the ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C25H17ClO6

Molecular Weight

448.8 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-chlorobenzoate

InChI

InChI=1S/C25H17ClO6/c1-13-23-19(27)9-17(15-6-7-20-21(10-15)30-12-29-20)11-22(24(23)14(2)31-13)32-25(28)16-4-3-5-18(26)8-16/h3-11H,12H2,1-2H3

InChI Key

FOJXFMOMDPJUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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